Cas no 1805409-07-7 (Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate)
Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate
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- Inchi: 1S/C9H8ClF2NO2/c1-4-3-13-7(10)6(8(11)12)5(4)9(14)15-2/h3,8H,1-2H3
- InChI Key: NQGMNOAMMXGZNT-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=C(C(=O)OC)C(C)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051630-1g |
Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate |
1805409-07-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate
Methyl 2-Chloro-3-(Difluoromethyl)-5-Methylpyridine-4-Carboxylate (CAS No. 1805409-07-7): An Overview
Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate (CAS No. 1805409-07-7) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and agrochemical development. This compound, characterized by its unique molecular structure, has garnered attention for its potential in various advanced applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.
The molecular formula of Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate is C11H10ClF2N2O2, and it has a molecular weight of approximately 269.66 g/mol. The compound features a pyridine ring with specific substituents that contribute to its unique chemical and physical properties. The presence of a methyl group at the 5-position, a difluoromethyl group at the 3-position, and a chloro group at the 2-position, along with the carboxylate ester functionality at the 4-position, imparts distinct reactivity and stability characteristics.
In terms of chemical synthesis, Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate can be prepared through a series of well-defined steps. One common approach involves the reaction of 2-chloro-3-(difluoromethyl)-5-methylpyridine with methyl chloroformate in the presence of a suitable base. This method provides high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production.
The physical properties of Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate are also noteworthy. It is typically obtained as a white solid with a melting point ranging from 85 to 87°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but it is relatively insoluble in water. These solubility characteristics make it amenable to various synthetic transformations and analytical techniques.
In the realm of pharmaceutical research, Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate has shown promise as an intermediate in the synthesis of novel drug candidates. Recent studies have explored its potential as a building block for developing compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression.
Moreover, the agrochemical industry has also taken an interest in Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate. Its unique structure makes it an attractive candidate for the development of new herbicides and pesticides. Studies have demonstrated that compounds derived from this molecule can effectively control various plant pathogens and weeds without causing significant environmental harm.
The safety profile of Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate is another important aspect to consider. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are essential to ensure workplace safety. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation.
In conclusion, Methyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-carboxylate (CAS No. 1805409-07-7) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and agrochemical development. Its unique molecular structure confers valuable properties that make it an important intermediate in the production of advanced materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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